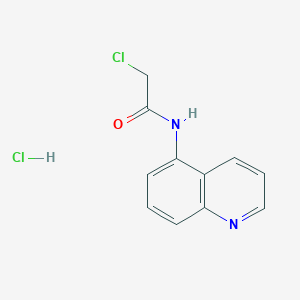![molecular formula C10H13N5O4 B13512800 2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid](/img/structure/B13512800.png)
2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid is a complex organic compound that features a nitrosopiperazine moiety linked to a pyrimidine ring, which is further connected to an acetic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid typically involves multiple steps:
Formation of the Nitrosopiperazine Moiety: This step involves the nitration of piperazine to introduce the nitroso group.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Linking the Moieties: The nitrosopiperazine and pyrimidine units are linked through an ether bond formation.
Introduction of the Acetic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
作用机制
The mechanism of action of 2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, while the pyrimidine ring can interact with nucleic acids or proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-(4-Nitrosopiperazin-1-yl)pyrimidine: Shares the nitrosopiperazine and pyrimidine moieties but lacks the acetic acid group.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar structure with a phenyl group instead of the nitroso group and a carboxamide group instead of the acetic acid group.
Uniqueness
2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid is unique due to the presence of the acetic acid group, which can influence its solubility and reactivity. Additionally, the combination of the nitrosopiperazine and pyrimidine moieties provides a distinct set of chemical and biological properties.
属性
分子式 |
C10H13N5O4 |
|---|---|
分子量 |
267.24 g/mol |
IUPAC 名称 |
2-[2-(4-nitrosopiperazin-1-yl)pyrimidin-5-yl]oxyacetic acid |
InChI |
InChI=1S/C10H13N5O4/c16-9(17)7-19-8-5-11-10(12-6-8)14-1-3-15(13-18)4-2-14/h5-6H,1-4,7H2,(H,16,17) |
InChI 键 |
HRHRHVGMNKXMNM-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=NC=C(C=N2)OCC(=O)O)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


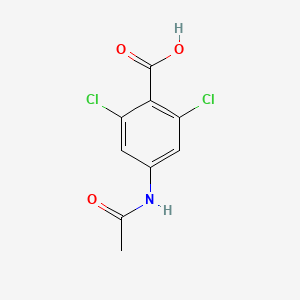
![2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride](/img/structure/B13512726.png)


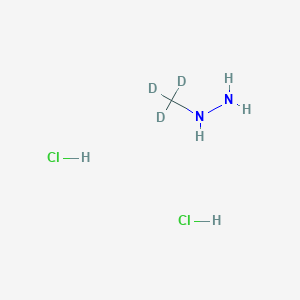
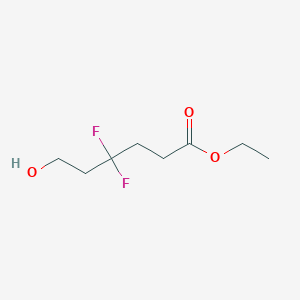
![1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride](/img/structure/B13512755.png)
![hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid](/img/structure/B13512756.png)
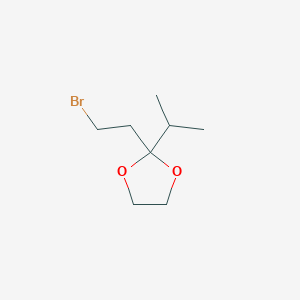
![Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13512766.png)
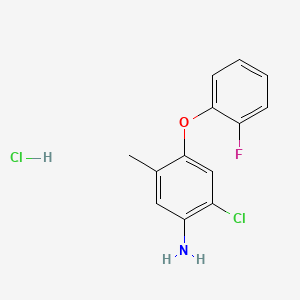
![[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride](/img/structure/B13512786.png)

